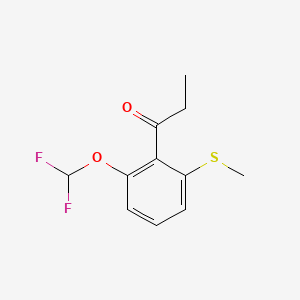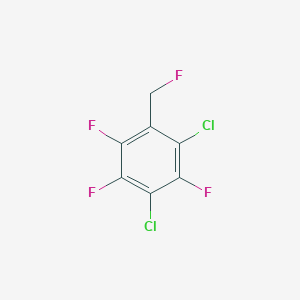
1-(3,4-Bis(trifluoromethoxy)phenyl)-2-bromopropan-1-one
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
1-(3,4-Bis(trifluoromethoxy)phenyl)-2-bromopropan-1-one is a chemical compound characterized by the presence of trifluoromethoxy groups and a bromopropanone moiety
Métodos De Preparación
The synthesis of 1-(3,4-Bis(trifluoromethoxy)phenyl)-2-bromopropan-1-one typically involves the reaction of 3,4-bis(trifluoromethoxy)benzene with a brominating agent under controlled conditions. The reaction conditions often include the use of solvents such as dichloromethane or chloroform and catalysts to facilitate the bromination process. Industrial production methods may involve large-scale bromination reactions with optimized reaction parameters to ensure high yield and purity of the final product .
Análisis De Reacciones Químicas
1-(3,4-Bis(trifluoromethoxy)phenyl)-2-bromopropan-1-one undergoes various chemical reactions, including:
Substitution Reactions: The bromine atom can be substituted with other nucleophiles, such as amines or thiols, under appropriate conditions.
Oxidation and Reduction: The compound can undergo oxidation to form corresponding ketones or reduction to yield alcohols.
Coupling Reactions: It can participate in coupling reactions, such as Suzuki-Miyaura coupling, to form carbon-carbon bonds.
Common reagents used in these reactions include palladium catalysts for coupling reactions, oxidizing agents like potassium permanganate for oxidation, and reducing agents such as lithium aluminum hydride for reduction. The major products formed depend on the specific reaction conditions and reagents used.
Aplicaciones Científicas De Investigación
1-(3,4-Bis(trifluoromethoxy)phenyl)-2-bromopropan-1-one has several scientific research applications:
Organic Synthesis: It serves as a building block for the synthesis of more complex organic molecules.
Medicinal Chemistry: The compound is investigated for its potential pharmacological properties and as a precursor for drug development.
Material Science: It is used in the development of novel materials with unique properties, such as enhanced stability and reactivity.
Mecanismo De Acción
The mechanism of action of 1-(3,4-Bis(trifluoromethoxy)phenyl)-2-bromopropan-1-one involves its interaction with specific molecular targets. The trifluoromethoxy groups enhance the compound’s lipophilicity, facilitating its penetration into biological membranes. The bromine atom can participate in electrophilic reactions, making the compound reactive towards nucleophiles. These interactions can modulate various biochemical pathways, depending on the specific application .
Comparación Con Compuestos Similares
1-(3,4-Bis(trifluoromethoxy)phenyl)-2-bromopropan-1-one can be compared with similar compounds such as:
N,N′-Bis[3,5-bis(trifluoromethyl)phenyl]thiourea: This compound also contains trifluoromethyl groups and is used extensively in promoting organic transformations.
(3,4-Bis(trifluoromethoxy)phenyl)hydrazine: Another compound with trifluoromethoxy groups, used in various chemical reactions.
Propiedades
Fórmula molecular |
C11H7BrF6O3 |
|---|---|
Peso molecular |
381.07 g/mol |
Nombre IUPAC |
1-[3,4-bis(trifluoromethoxy)phenyl]-2-bromopropan-1-one |
InChI |
InChI=1S/C11H7BrF6O3/c1-5(12)9(19)6-2-3-7(20-10(13,14)15)8(4-6)21-11(16,17)18/h2-5H,1H3 |
Clave InChI |
IYNJTIMZSALAFR-UHFFFAOYSA-N |
SMILES canónico |
CC(C(=O)C1=CC(=C(C=C1)OC(F)(F)F)OC(F)(F)F)Br |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![Dimethyl (7-methoxy-5-methylthiazolo[5,4-d]pyrimidin-2-yl)carbonimidodithioate](/img/structure/B14055199.png)

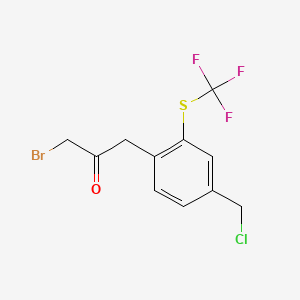
![2,5-Diazabicyclo[2.2.1]heptane, (1R)-](/img/structure/B14055211.png)
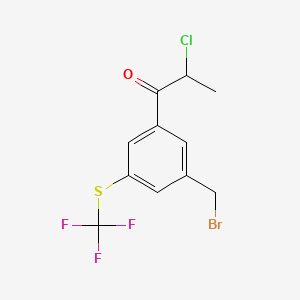
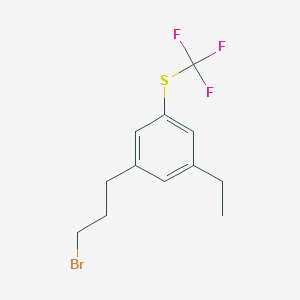
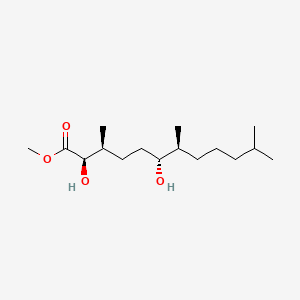
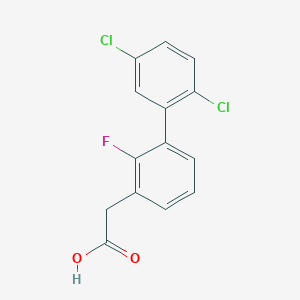
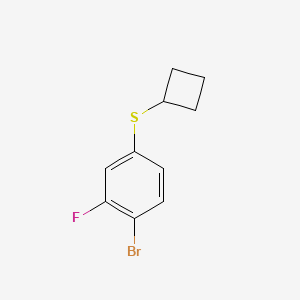

![2-[4-[N-Butyl-N-(2-cyanoethyl)amino]phenylazo]-5-(4-nitrophenylazo)-3-thiophenecarbonitrile](/img/structure/B14055251.png)
